5,6,7,8-Tetrahydroquinoline-2-carbaldehyde
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Overview
Description
5,6,7,8-Tetrahydroquinoline-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H11NO It is a derivative of quinoline, where the quinoline ring is partially hydrogenated, and an aldehyde group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate, followed by reaction with ammonia on γ-aluminum oxide . Another method includes the reaction of 5,6,7,8-tetrahydroquinoline with formylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. The use of catalytic systems, such as palladium or platinum-based catalysts, is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as gluconate 2-dehydrogenase, and exhibit antiallergic, antiasthmatic, and antiarthritic properties . The compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A similar compound without the aldehyde group, used in the synthesis of various heterocyclic compounds.
Quinoline: The parent compound, widely used in the synthesis of pharmaceuticals and agrochemicals.
2,3-Cyclohexenopyridine: Another derivative of quinoline with similar structural features.
Uniqueness
5,6,7,8-Tetrahydroquinoline-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for various chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMFRPUXJFBDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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